molecular formula C8H14O3 B1360218 Methyl 5-methyl-3-oxohexanoate CAS No. 30414-55-2

Methyl 5-methyl-3-oxohexanoate

Cat. No.: B1360218
CAS No.: 30414-55-2
M. Wt: 158.19 g/mol
InChI Key: WUGKTJAKSVEAFG-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3-oxohexanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 5-methyl-3-oxohexanoic acid. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-3-oxohexanoate can be synthesized through several methods. One common method involves the esterification of 5-methyl-3-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation of ethyl acetate with isobutyraldehyde, followed by hydrolysis and esterification to yield this compound. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors and automated control systems to optimize reaction conditions and ensure consistent product quality. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base, alcohols in the presence of acid catalysts.

Major Products

    Oxidation: 5-methyl-3-oxohexanoic acid, 5-methyl-3-hexanone.

    Reduction: 5-methyl-3-hydroxyhexanoate, 5-methyl-3-hydroxyhexanol.

    Substitution: 5-methyl-3-oxohexanamide, various methyl esters.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Chemical Reactions: Methyl 5-methyl-3-oxohexanoate is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various transformations that facilitate the development of complex organic molecules .

2. Enzyme-Catalyzed Reactions

  • Substrate for Enzymes: The compound acts as a substrate in enzyme-catalyzed reactions, particularly in studies involving metabolic pathways. Its role in biocatalysis has been highlighted in research focusing on asymmetric synthesis using whole-cell biotransformations .

3. Anticancer Research

  • Cytotoxic Effects: Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HCT116 (human colorectal carcinoma) and A549 (lung cancer). This indicates potential therapeutic applications for modified versions of the compound .

4. Flavor and Fragrance Industry

  • Flavoring Agent: The compound is employed as a flavoring agent in food products and beverages, providing a fruity taste that enhances sensory experiences. Its pleasant aroma makes it a popular choice in cosmetic formulations as well .

5. Polymer Production

  • Specialty Polymers: this compound is used in producing specialty polymers, contributing unique properties to materials utilized across various industrial applications .

Case Study 1: Enzymatic Bioreduction

A study conducted on the bioreduction of beta-ketoesters by Kluyveromyces marxianus demonstrated that this compound can undergo enzymatic transformations leading to valuable chiral products. The conversion rates and enantiomeric excesses were analyzed using gas chromatography, showcasing its potential for asymmetric synthesis.

Case Study 2: Anticancer Activity

In vitro assays indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. Modifications to the compound could enhance its therapeutic efficacy, making it a candidate for further drug development studies .

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-oxohexanoate depends on its specific application. In enzyme-catalyzed reactions, the compound acts as a substrate that undergoes transformation through the catalytic activity of the enzyme. The molecular targets and pathways involved vary depending on the enzyme and the specific reaction being studied.

Comparison with Similar Compounds

Methyl 5-methyl-3-oxohexanoate can be compared with other similar compounds such as:

    Methyl 3-oxohexanoate: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.

    Ethyl 5-methyl-3-oxohexanoate: Has an ethyl ester group instead of a methyl ester group, affecting its solubility and reactivity.

    Methyl 5-methyl-2-oxohexanoate: The position of the keto group is different, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

Methyl 5-methyl-3-oxohexanoate, with the CAS number 30414-55-2, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, biological significance, and relevant research findings.

  • Molecular Formula : C8_8H14_{14}O3_3
  • Molecular Weight : 158.20 g/mol
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : Not specified
  • Melting Point : Not specified
  • Solubility : Highly soluble in various solvents, with solubility reported at approximately 8.58 mg/ml .

Biological Activity Overview

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological studies. Its potential effects include:

  • Anti-infection properties : The compound has shown activity against various pathogens, including bacteria and viruses .
  • Cell cycle regulation : It may influence cell cycle progression and apoptosis, suggesting a role in cancer research .
  • Metabolic enzyme modulation : The compound interacts with several metabolic pathways, potentially affecting lipid metabolism .

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects are still under investigation. Some key areas of focus include:

  • Inhibition of specific enzymes : Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase and others related to fatty acid metabolism .
  • Signaling pathways : The compound may interact with various signaling pathways, including the MAPK/ERK pathway and NF-κB signaling, which are crucial for cellular responses to stress and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity :
    • A study investigated its effectiveness against a range of bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria.
    • The compound was also assessed for antiviral properties against common viral pathogens, showing promising results in vitro.
  • Cancer Cell Lines :
    • Research involving various cancer cell lines demonstrated that this compound could induce apoptosis and inhibit proliferation. The mechanism was linked to the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.
  • Metabolic Effects :
    • In animal models, administration of the compound resulted in altered lipid profiles and improved insulin sensitivity, suggesting potential applications in metabolic disorder treatments.

Data Summary Table

PropertyValue
Molecular FormulaC8_8H14_{14}O3_3
Molecular Weight158.20 g/mol
Density~1.0 g/cm³
Solubility8.58 mg/ml
Biological ActivitiesAnti-infection, apoptosis induction
Key Enzyme InteractionsAcetyl-CoA carboxylase

Properties

IUPAC Name

methyl 5-methyl-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)4-7(9)5-8(10)11-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGKTJAKSVEAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865540
Record name Methyl 5-methyl-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30414-55-2
Record name Hexanoic acid, 5-methyl-3-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXANOIC ACID, 5-METHYL-3-OXO-, METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HH8B3RXAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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